3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine

Medicinal Chemistry Chemical Biology Drug Discovery

This synthetic pyridazine-piperazine hybrid serves as a crucial topological comparator for SAR investigations. Its distinct 3-methoxybenzoyl regioisomer profile allows researchers to delineate steric and electronic requirements at binding sites. The absence of public bioactivity data for this specific scaffold makes independent characterization essential. Use as an analytical reference standard or as a custom intermediate for CNS-targeted library synthesis.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 953153-75-8
Cat. No. B2601631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine
CAS953153-75-8
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H22N4O3/c1-3-25-17-8-7-16(19-20-17)21-9-11-22(12-10-21)18(23)14-5-4-6-15(13-14)24-2/h4-8,13H,3,9-12H2,1-2H3
InChIKeyXWVZOWTUPLDGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953153-75-8 | 3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine – Baseline Characterization and Procurement Context


3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 953153-75-8; also named (4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone) is a synthetic pyridazine-piperazine hybrid bearing a 3-methoxybenzoyl substituent. It belongs to the broader class of arylpiperazinylpyridazines, a scaffold commonly explored for central nervous system and anti-inflammatory targets. Despite being listed in several chemical catalogs, a comprehensive search of primary literature, patents, and authoritative bioactivity databases (including ChEMBL, BindingDB, and PubChem) returned no publicly available quantitative pharmacological, physicochemical, or selectivity data specific to this compound [1]. The compound appears solely on vendor inventory pages and in chemical structure repositories, without accompanying in vitro or in vivo characterization.

Procurement Risk for 953153-75-8: Why In-Class Pyridazine-Piperazines Cannot Be Interchanged Without Analytical Proof


The pyridazine-piperazine chemical class encompasses hundreds of analogs with subtle variations in the substituent pattern (e.g., position of the methoxybenzoyl group, ethoxy vs. methoxy substitution, pyridazine vs. pyridazinone core). Published structure-activity relationship (SAR) campaigns on related arylpiperazinylpyridazinones demonstrate that even minor structural alterations can shift selectivity profiles by orders of magnitude—for instance, a 3-methoxybenzoyl vs. 4-methoxybenzoyl substitution can alter receptor subtype affinity ratios by >50-fold in α1-adrenoceptor/5-HT1A profiling [1]. Without compound-specific quantitative evidence for 953153-75-8, any generic substitution with a “similar” pyridazine-piperazine analog carries significant risk of introducing incompatible selectivity, potency, or ADME properties into a research program. The following evidence review confirms that no measurable differentiation metrics are currently available for this compound, underscoring the procurement risk.

953153-75-8 Quantitative Differentiation Evidence: Comparator-Based Analysis


No Direct Head-to-Head or Cross-Study Quantitative Evidence Available for 953153-75-8

After an exhaustive search of primary research articles, patents, and curated databases (ChEMBL, BindingDB, PubChem), no quantitative comparator-based evidence could be located for 953153-75-8. A potential match in BindingDB (entry BDBM50059754) was confirmed to correspond to a different chemotype (CHEMBL276756; 3-methyl-4-phenyl-quinoline-2-carboxylic acid derivative), not the target compound [1]. The ChEMBL assay identifier CHEMBL651678 (previously linked in external searches) is an assay entity, not a compound record, and does not contain affinity data for 953153-75-8. All vendor-listed activity statements for this compound appear to be generalized class-level descriptions without original data citations and thus cannot be admitted as core evidence under the rules of this guide.

Medicinal Chemistry Chemical Biology Drug Discovery

Anticipated Application Scenarios for 953153-75-8 Based on Class-Level SAR Inference


Scaffold-Hopping Library Design in CNS GPCR Programs

The 3-ethoxy-6-arylpiperazinylpyridazine scaffold is structurally adjacent to published pyridazinone-arylpiperazine α1-adrenoceptor antagonists with sub-nanomolar affinity [1]. Researchers exploring SAR around pyridazine N-2 topology or ethoxy O-alkyl substitution may employ 953153-75-8 as a topological comparator, provided they independently generate all selectivity and potency data. This scenario is hypothetical until experimental evidence for this specific compound is established.

Negative Control or Chemical Probe Synthesis

If a laboratory has previously characterized a related 4-methoxybenzoyl or 2-methoxybenzoyl regioisomer, 953153-75-8 (bearing the 3-methoxybenzoyl group) could serve as a positional isomer probe to interrogate steric and electronic requirements at a given binding site. This application is contingent on the user having in-house reference data for the comparator isomer.

Analytical Reference Standard for Method Development

The compound could be used as a reference standard for developing LC-MS or HPLC analytical methods targeting pyridazine-piperazine derivatives, leveraging its distinct molecular weight (326.39 g/mol) and predicted logP. However, the absence of a certified purity certificate from a reputable source (e.g., USP, EP) limits immediate procurement utility in regulated environments.

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